1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane
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Overview
Description
Synthesis Analysis
BCP can be synthesized through various methods. One strategy involves co-crystallization of iodo-substituted derivatives with suitable co-crystals. For instance, iodo-substituted BCP derivatives can be co-crystallized with 1,4-diazabicyclo[2.2.2]octane (DABCO) or other appropriate compounds . Additionally, BCP-1,3-dicarboxylic acid can be co-crystallized with triethylamine to yield BCP .
Another synthetic approach involves the interaction of PIDA (phenyliodonium diacetate) with TMSN3 (trimethylsilyl azide) to generate the azido radical. This radical then selectively adds to [1.1.1]propellane, forming a carbon-centered radical intermediate. Subsequent reaction with a heterocycle yields the azide-containing 1,3-disubstituted bicyclo pentane species .
Molecular Structure Analysis
BCP’s molecular structure consists of a bicyclo[1.1.1]pentane scaffold with an iodo group at one position and a 3-nitrophenyl group at another. X-ray analysis reveals various non-covalent interactions within BCP derivatives, including I···I, I···N, N H···O, C H···O, and H C···H C contacts. The preference for halogen bonding (I···I or I···N) depends on electronic nature and the angle between bridgehead substituents .
Chemical Reactions Analysis
BCP derivatives engage in specific and directional interactions. For example, the presence of 3D BCP units prevents π···π stacking between phenyl rings. The BCP skeleton often exhibits rotational averaging, indicating fewer interactions compared to bridgehead functional groups .
properties
IUPAC Name |
1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c12-11-5-10(6-11,7-11)8-2-1-3-9(4-8)13(14)15/h1-4H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCLIJBWALPKNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
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